N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](2-methoxyphenyl)methanamine
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Overview
Description
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is a complex organic compound with a molecular formula of C14H12ClN3OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with 2-methoxyphenylmethanamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group in the imidazo-thiazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups .
Scientific Research Applications
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Chloroimidazo[2,1-b]thiazol-6-yl)methanamine hydrochloride: Similar structure but different functional groups.
(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid hydrochloride: Contains an acetic acid group instead of a methanamine group.
Uniqueness
N-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine is unique due to its specific combination of functional groups and the presence of the methoxyphenyl moiety, which may confer distinct biological activities and chemical properties compared to similar compounds .
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-[(2-methoxyphenyl)methyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-19-12-5-3-2-4-10(12)8-16-9-11-13(15)17-14-18(11)6-7-20-14/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEFGZDIDMESJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN=CC2=C(N=C3N2C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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